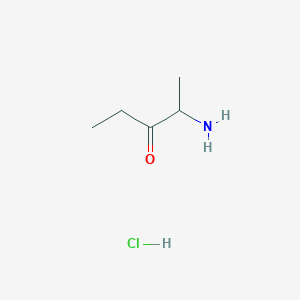

2-Amino-3-pentanone hydrochloride

Übersicht

Beschreibung

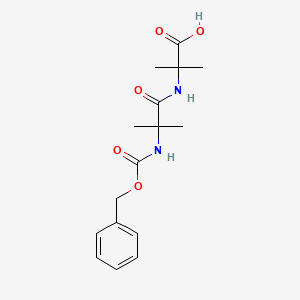

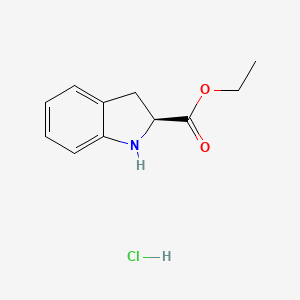

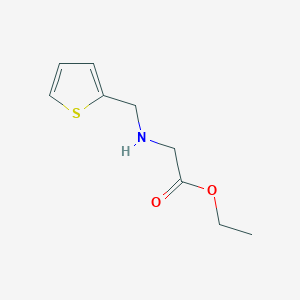

2-Amino-3-pentanone is a compound with the molecular formula C5H11NO . It is also known by other names such as 2-Amino-3-pentanon, 3-Pentanone, 2-amino-, 2-aminopentan-3-one, and 4-amino-3-penten-3-one .

Molecular Structure Analysis

The molecular structure of 2-Amino-3-pentanone consists of 5 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The average mass is 101.147 Da and the monoisotopic mass is 101.084061 Da .Chemical Reactions Analysis

Primary amines, such as 2-Amino-3-pentanone, can add to aldehydes and ketones to yield imines . This process involves nucleophilic addition reactions in which water is eliminated from the initially formed tetrahedral intermediate and a new C=N double bond is formed .Physical and Chemical Properties Analysis

2-Amino-3-pentanone has a density of 0.9±0.1 g/cm^3, a boiling point of 144.7±23.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 38.2±3.0 kJ/mol and a flash point of 41.3±22.6 °C .Wissenschaftliche Forschungsanwendungen

1. Key Intermediate in Degradation and Aroma Compound Generation

2-Amino-3-pentanone hydrochloride is identified as a significant intermediate in the degradation of thiamine (vitamin B1) and the related generation of aroma compounds. This compound has been characterized using analytical techniques like NMR and MS in thermally treated mixtures involving thiamine, cysteine, and xylose (Cerny & Guntz-Dubini, 2008).

2. Use in Synthesis of Various Compounds

This compound serves as a starting material in various synthetic routes. It is used in the synthesis of complex organic compounds, demonstrating its versatility in chemical synthesis. For instance, it has been utilized in the preparation of 4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide, showcasing a process involving Claisen condensation, cyclization, methylation, hydrolysis, nitration, and reduction (Shen Zhi-qin, 2002).

3. Role in Metabolic Engineering

Metabolic engineering of microorganisms to produce 2-pentanone, a compound related to this compound, has been a subject of interest. By manipulating the metabolic pathways in Escherichia coli, researchers have been able to produce 2-pentanone, highlighting the potential of using this compound in biotechnological applications (Lan et al., 2013).

4. Importance in Environmental Chemistry

The compound plays a role in environmental chemistry, particularly in the study of atmospheric reactions and the formation of pollutants. Research into the reactions of related compounds like 2-pentanone with OH radicals contributes to our understanding of photochemical air pollution (Atkinson et al., 2000).

Safety and Hazards

While specific safety data for 2-Amino-3-pentanone hydrochloride was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, not getting the substance in eyes, on skin, or on clothing, and keeping away from open flames, hot surfaces, and sources of ignition .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-pentanone hydrochloride is the carbonyl group in aldehydes and ketones . The compound, being an amine, acts as a nucleophile and interacts with the carbonyl group .

Mode of Action

The mode of action involves a nucleophilic addition reaction, where this compound adds to the carbonyl group of aldehydes and ketones to form imines . This reaction is acid-catalyzed and reversible . The nitrogen in the amine acts as the nucleophile instead of the oxygen because reaction with oxygen would lead to a reversible formation of a hemiketal . On the other hand, reaction with nitrogen forms the imine in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the compound can participate in reactions leading to the formation of imines and enamines . These reactions are common in biological pathways, where imines are often intermediates and are referred to as Schiff bases .

Pharmacokinetics

The pka values of similar compounds, such as local anesthetics, are close to physiological ph, suggesting that both protonated and unprotonated forms of the compound could be present . This could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of this compound is the formation of imines or enamines . These products are often crystalline and easy to handle, making them useful for purifying and characterizing liquid ketones or aldehydes .

Action Environment

The environment can significantly influence the action of this compound. For instance, the pH needs to be carefully controlled during the formation of imine compounds . The rate of imine formation is generally greatest near a pH of 5 and drops at higher and lower pH’s .

Eigenschaften

IUPAC Name |

2-aminopentan-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOONXWJXDICFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155304.png)

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B3155345.png)